Product packaging for Ethyl 3-methyl-1H-indole-2-carboxylate(Cat. No.:CAS No. 26304-51-8)

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B1269133
CAS No.: 26304-51-8
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Description

Contextualization of Indole-2-carboxylate (B1230498) Scaffolds in Chemical Research

Indole-2-carboxylate scaffolds are key building blocks in the synthesis of a wide array of more complex molecules. The presence of a carboxylic acid ester group at the 2-position of the indole (B1671886) ring provides a versatile handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery and materials science. arkat-usa.org

The indole-2-carboxamide scaffold, derived from indole-2-carboxylates, is particularly noteworthy for its presence in compounds exhibiting a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. arkat-usa.org The ability to readily synthesize and functionalize these scaffolds makes them highly attractive starting materials for the development of novel therapeutic agents. mdpi.commdpi.com

Overview of the Broad Research Spectrum of Indole Derivatives

Indole derivatives, as a whole, encompass a vast and diverse area of scientific investigation. Their applications span from medicinal chemistry to materials science. In the pharmaceutical arena, indole-based compounds have been developed as anticancer, antihypertensive, and antidepressant agents. researchgate.netnih.gov The indole nucleus is a common feature in many approved drugs, highlighting its therapeutic relevance. nih.gov

Beyond medicine, indole derivatives are studied for their unique photophysical properties. nih.gov The indole chromophore is intrinsically fluorescent, making it a valuable tool for probing biological systems and developing new materials for optoelectronic applications. nih.gov The versatility of the indole scaffold allows for fine-tuning of its electronic and steric properties through the introduction of various substituents, leading to a broad spectrum of functionalities. nih.govmdpi.com

Rationale for In-depth Academic Inquiry into Ethyl 3-methyl-1H-indole-2-carboxylate

The specific compound, this compound, has garnered significant academic interest due to a combination of factors. The presence of a methyl group at the 3-position, in addition to the ethyl carboxylate at the 2-position, provides a unique substitution pattern that influences the molecule's reactivity and biological profile.

This particular arrangement allows for the exploration of how subtle changes in the indole core affect its interactions with biological targets. Researchers are actively investigating the synthesis of derivatives of this compound to develop new compounds with enhanced or novel biological activities. The study of this compound and its analogues contributes to a deeper understanding of the fundamental principles governing the chemical and biological properties of indole derivatives, paving the way for the design of next-generation therapeutics and functional materials.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 20032-31-9 chemicalbook.com
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B1269133 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 26304-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQXZSIVKVCSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942035
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20032-31-9, 26304-51-8
Record name Ethyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Methylindole-2-carboxylate
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Synthetic Methodologies and Catalytic Routes for Ethyl 3 Methyl 1h Indole 2 Carboxylate

Classical Approaches to Indole-2-carboxylate (B1230498) Esters

The foundational methods for constructing the indole (B1671886) ring have been established for over a century and continue to be fundamental in organic synthesis. These routes are characterized by their reliability and broad applicability.

Fischer Indolization and Analogous Cyclization Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.

To synthesize Ethyl 3-methyl-1H-indole-2-carboxylate, the process commences with the reaction of p-tolylhydrazine (4-methylphenylhydrazine) and ethyl pyruvate. This reaction is catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids such as zinc chloride or boron trifluoride.

The established mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the condensation of the hydrazine (B178648) and ethyl pyruvate.

Tautomerization of the hydrazone to its enamine form.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which is the crucial bond-forming step that breaks the N-N bond.

The resulting diimine intermediate undergoes cyclization.

Finally, the elimination of an ammonia molecule followed by aromatization yields the stable indole ring system.

This one-pot synthesis is highly efficient, as it does not require the isolation of the intermediate arylhydrazone.

Condensation Reactions Involving Aromatic Hydrazines and Ethyl Pyruvate

The initial and critical step of the Fischer indolization is the condensation reaction between an aromatic hydrazine and a carbonyl compound to form a hydrazone. For the target molecule, p-tolylhydrazine is condensed with ethyl pyruvate. This reaction forms ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate, the key intermediate for the subsequent cyclization. The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration. The resulting hydrazone can then be subjected to the acidic conditions of the Fischer synthesis to induce ring closure and form this compound.

Reactant 1Reactant 2Key IntermediateSynthesis Method
p-tolylhydrazineEthyl pyruvateEthyl 2-(2-(4-methylphenyl)hydrazono)propanoateFischer Indole Synthesis

Synthesis via Acyl Chloride Intermediates

Another classical approach to the indole-2-carboxylate core is the Reissert indole synthesis. While not involving a simple acyl chloride, it utilizes diethyl oxalate, which functions as a source of two electrophilic carbonyl groups. The synthesis begins with the condensation of a substituted o-nitrotoluene, such as 4-methyl-1-nitrobenzene, with diethyl oxalate in the presence of a strong base like potassium ethoxide. This step forms an ethyl o-nitrophenylpyruvate intermediate wikipedia.org.

The subsequent step involves the reductive cyclization of this pyruvate derivative wikipedia.orgresearchgate.net. Reducing agents like zinc dust in acetic acid or iron in acidic ethanol are commonly used to reduce the nitro group to an amine researchgate.net. The newly formed amine then undergoes spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to furnish the indole ring. This sequence yields the corresponding indole-2-carboxylic acid ester wikipedia.orgyoutube.com. This method is particularly useful as it starts from readily available nitrotoluenes wikipedia.orgresearchgate.net.

Advanced Synthetic Techniques

Modern advancements in synthetic chemistry have introduced more efficient, rapid, and often higher-yielding methods for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis in Ionic Liquid Systems

A significant advancement in the synthesis of indole-2-carboxylic acid esters involves the use of microwave irradiation in combination with ionic liquids. A specific procedure for synthesizing this compound has been developed using this technique scielo.brresearchgate.net. The reaction involves the condensation of 2-bromo- or 2-chloroacetophenone with ethyl isocyanoacetate scielo.brscielo.brscite.ai.

The ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), acts as both the solvent and a base. Due to their ionic nature, these liquids interact effectively with microwave energy, leading to rapid and uniform heating scielo.br. This method offers several advantages, including drastically reduced reaction times (often from hours to minutes), improved yields, milder reaction conditions (50°C), and simpler workup procedures scielo.brscielo.brscite.ai.

ReactantsCatalyst/SolventConditionsYield
2-chloroacetophenone, Ethyl isocyanoacetateCuI, [bmim]OHMicrowave (100 W), 50°C, 10 minHigh

Transition Metal-Catalyzed Reactions for Indole Ring Formation

Transition metal catalysis has become a powerful tool for the formation of heterocyclic rings, including indoles. Various metals, particularly palladium, copper, and rhodium, have been utilized to catalyze C-C and C-N bond formations necessary for constructing the indole nucleus.

Copper-Catalyzed Synthesis: A notable method involves the copper(I) iodide (CuI)-catalyzed condensation of a 2-halo aryl ketone (like 2-chloroacetophenone) with ethyl isocyanoacetate. This reaction, often performed under microwave irradiation in an ionic liquid as described above, demonstrates the synergy of advanced techniques scielo.br. The copper catalyst is crucial for facilitating the cyclization process.

Rhodium-Catalyzed Synthesis: More recently, rhodium-catalyzed C-H activation has emerged as a sophisticated strategy. These reactions can functionalize an existing aniline or N-protected indole precursor, leading to the formation of the indole ring through intramolecular C-H amination or annulation reactions. For instance, rhodium(III)-catalyzed C-H alkynylation of N-protected indoles can be used to introduce substituents at the C2 position, which is a key step in building more complex indole structures acs.orgacs.org. These methods are characterized by their high atom economy and regioselectivity acs.org.

These advanced catalytic routes provide powerful alternatives to classical methods, often with enhanced efficiency and control over the molecular architecture.

Electro-Catalytic Approaches to Indole Derivatives

The pursuit of sustainable and efficient chemical synthesis has led to the resurgence of electrochemistry as a powerful tool in modern organic synthesis. researchgate.net Electro-catalytic methods offer a green alternative to conventional synthetic strategies, often proceeding under mild conditions and without the need for external chemical oxidants. organic-chemistry.orgresearchgate.net

Recent advancements have demonstrated the utility of electrochemistry in the synthesis and functionalization of indole derivatives. researchgate.net These methods can be broadly categorized into electrooxidative and electroreductive processes. researchgate.net One notable approach involves the dehydrogenative cyclization of 2-vinylanilides, which can be achieved efficiently through an electrocatalytic process using an organic redox catalyst. organic-chemistry.org This method avoids the use of stoichiometric chemical oxidants, representing a more atom-economical route to 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org

Another strategy is the electrochemical [3+2] annulation of anilines with 1,3-dicarbonyl compounds, which allows for the construction of multisubstituted indoles. researchgate.net This method provides a facile synthesis of 3-acyl indoles in moderate to good yields and demonstrates excellent functional group tolerance. researchgate.net The mechanism is thought to involve an aniline radical pathway. researchgate.net Furthermore, a metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator enables a switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.org

The table below summarizes key electro-catalytic approaches to indole synthesis.

Reaction TypeSubstratesCatalyst/MediatorKey Features
Dehydrogenative Cyclization2-VinylanilidesOrganic Redox CatalystNo external chemical oxidant required organic-chemistry.org
Oxidative [3+2] Annulationp-Methoxy anilines and EnaminonesNone (Direct)Facile synthesis of 3-acyl indoles researchgate.net
Intramolecular C(sp²)-H Amination2-Vinyl anilinesIodineMetal-free, switchable synthesis organic-chemistry.org
Dehydrogenative [3+2] AnnulationAniline derivatives and Internal alkynesRuthenium CatalystModular synthesis of functionalized indoles researchgate.net

These electrochemical methods represent a promising frontier in indole synthesis, offering environmentally benign pathways to a wide array of functionalized indole derivatives.

Yield Optimization and Purity Enhancement in Synthesis

Optimizing reaction yields and ensuring the high purity of the final product are paramount in chemical synthesis. In the context of synthesizing indole derivatives like this compound, several factors can be manipulated to achieve these goals. The choice of catalyst, solvent, temperature, and reaction time all play crucial roles.

For instance, in base-catalyzed methods for preparing 3-substituted indoles, the nature of the substituents on the starting materials can significantly affect the reaction yield. nih.gov Electron-withdrawing groups on substrates generally lead to enhanced yields. nih.gov Similarly, in certain multi-component reactions promoted by KH₂PO₄, electron-poor aromatic aldehydes provide higher yields than electron-rich ones. nih.gov

The reaction medium is also a critical parameter. The use of eco-friendly solvents like water, often in combination with a co-solvent like PEG-200, can not only improve the environmental profile of the synthesis but also act as a phase transfer co-catalyst to enhance yields. nih.gov

Purification of the crude product is essential to obtain the desired compound in high purity. Common techniques include:

Recrystallization: This technique is often used to purify solid compounds. For example, Ethyl 1H-indole-2-carboxylate can be recrystallized from methanol to obtain high-purity, X-ray quality crystals. nih.gov

Column Chromatography: This is a versatile method for separating mixtures of compounds. It was used to purify 3-indolylalcohols in a one-pot, three-component synthesis of indole derivatives. dergipark.org.tr

Filtration and Washing: In many procedures, the product precipitates from the reaction mixture and can be isolated by filtration. Subsequent washing with appropriate solvents removes impurities. For instance, after platinum-catalyzed hydrogenation to form Ethyl indole-2-carboxylate, the product is precipitated with water, filtered, and washed to achieve initial purification. orgsyn.org

The following table provides examples of how reaction conditions have been optimized for yield in various indole syntheses.

ReactionCatalyst/PromoterSolventYieldPurity Enhancement Method
Synthesis of 3-Indole DerivativesKH₂PO₄Water/PEG-200HighNot specified
Synthesis of Indolyl-4H-chromene ScaffoldsL-prolineWaterExcellentFacile workup, no column chromatography nih.gov
Synthesis of 3-IndolylalcoholsSodium HydroxideEtOH-H₂OGoodColumn Chromatography dergipark.org.tr

By systematically optimizing these parameters and employing appropriate purification techniques, it is possible to achieve high yields of pure indole derivatives.

Stereochemical Control and Regioselectivity in Indole Synthesis

Controlling the regioselectivity and stereochemistry of reactions is a central challenge in organic synthesis, particularly when constructing complex molecules with specific biological activities. In indole synthesis, regioselectivity often pertains to the position of substitution on the indole ring, with the C3 position being a common site for electrophilic attack. nih.govnih.gov

Several strategies have been developed to achieve high regioselectivity. For example, a non-acidic and non-metallic method for the synthesis of 3-nitroindoles demonstrates strong regioselectivity for the C3 position. nih.gov If the C3 position is already occupied, the reaction does not proceed, highlighting the method's specificity. nih.gov Similarly, the Larock indole synthesis, catalyzed by NHC-palladium complexes, provides a practical and regioselective process for preparing 2,3-disubstituted indoles from o-haloanilines and internal alkynes. rsc.org

Intramolecular reactions often provide excellent control over regioselectivity. Gold(I)-catalyzed dearomatization/ipso-cyclization/Michael addition sequences on Ugi adducts lead to polycyclic azepino[5,4,3-cd]indoles with excellent chemo-, regio-, and diastereoselectivity. nih.gov The Pictet-Spengler reaction is another classic example where regioselectivity can be controlled. The reaction between 2-(1H-indol-4-yl)ethanamine and secologanin regioselectively occurs at the indole C3 position. nih.govbeilstein-journals.org

The table below illustrates different reactions and the type of selectivity they achieve.

Reaction TypeCatalyst/ReagentSelectivity TypeOutcome
Nitration of IndoleTrifluoroacetyl nitrateRegioselectiveExclusive formation of 3-nitroindole nih.gov
Larock Indole SynthesisNHC-Palladium ComplexRegioselectiveFormation of 2,3-disubstituted indoles with high regioselectivity rsc.org
Intramolecular Cyclization of Ugi AdductsGold(I) CatalystChemo-, Regio-, DiastereoselectiveDensely functionalized, polycyclic azepino[5,4,3-cd]indoles nih.gov
Pictet-Spengler ReactionPotassium Phosphate BufferRegioselectiveRing closure at the indole C3 position nih.govbeilstein-journals.org
Intramolecular Tsuji-Trost ReactionPalladium CatalystRegioselectiveFormation of nine-membered ring bearing 3,4-fused indoles beilstein-journals.org

These examples underscore the importance of catalyst and reaction design in directing the outcome of a synthesis to afford a single, desired isomer. Such control is fundamental to the efficient construction of complex indole-containing molecules.

Chemical Transformations and Derivatization Studies of Ethyl 3 Methyl 1h Indole 2 Carboxylate

Modifications at the Ester Functionality

The ethyl ester group at the C-2 position is a primary site for chemical modification, allowing for its conversion into carboxylic acids, hydrazides, and various carboxamides. These transformations are fundamental in synthesizing new indole (B1671886) derivatives with potential applications in medicinal chemistry and material science.

The conversion of ethyl 3-methyl-1H-indole-2-carboxylate to its corresponding carboxylic acid is a foundational reaction. This transformation is typically achieved through alkaline hydrolysis. The process generally involves heating the ester in the presence of a base, such as sodium or potassium hydroxide (B78521), in an alcoholic or aqueous solvent. Subsequent acidification of the reaction mixture yields the desired 3-methyl-1H-indole-2-carboxylic acid. chemtube3d.com This carboxylic acid derivative is a crucial intermediate for further modifications, particularly in the synthesis of amide derivatives. chemtube3d.com The general conditions for this transformation are summarized in the table below.

Table 1: Conditions for Hydrolysis of Indole-2-Carboxylates

Starting MaterialReagents and ConditionsProductReference
This compound derivativesAlkaline Hydrolysis3-Methyl-1H-indole-2-carboxylic acid derivatives chemtube3d.com
Ethyl 1H-indole-2-carboxylateAlkaline Hydrolysis1H-Indole-2-carboxylic acid
Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylatesKOH, Ethanol, 2 hours1-(2,3-Dihydroxypropyl)-1H-indole-2-carboxylic acids mdpi.com

Hydrazinolysis of the ester functionality provides a direct route to 3-methyl-1H-indole-2-carbohydrazide. This reaction is typically performed by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent like ethanol. The resulting carbohydrazide (B1668358) is a key building block for synthesizing a wide array of derivatives. For instance, the carbohydrazide can undergo condensation reactions with various aldehydes and ketones to form the corresponding acylhydrazones. ijpcbs.com These reactions are often catalyzed by a few drops of acetic acid in ethanol. Studies have documented the reaction of indole-2-carbohydrazide with D-glucose, indole-3-carboxaldehyde, and pyridine-3-carboxaldehyde to yield complex hydrazone structures. ijpcbs.com

Table 2: Synthesis and Reactions of Indole-2-Carbohydrazide

ReactionStarting MaterialsReagents and ConditionsProductReference
HydrazinolysisEthyl 1H-indole-2-carboxylateHydrazine monohydrate, Ethanol, 80°C, 2h1H-Indole-2-carbohydrazide
Condensation1H-Indole-2-carbohydrazide, Indole-3-carboxaldehydeEthanol, Acetic acidN'-((1H-Indol-3-yl)methylene)-1H-indole-2-carbohydrazide ijpcbs.com
Condensation1H-Indole-2-carbohydrazide, Pyridine-3-carboxaldehydeEthanol, Acetic acidN'-(Pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide ijpcbs.com

The synthesis of 3-methyl-1H-indole-2-carboxamides from the ethyl ester is a common strategy to expand the library of indole derivatives. This transformation is generally carried out in a two-step sequence. First, the ethyl ester is hydrolyzed to 3-methyl-1H-indole-2-carboxylic acid as described previously. chemtube3d.com The resulting carboxylic acid is then coupled with a desired primary or secondary amine to form the amide bond. Various coupling reagents are employed to facilitate this reaction. One common method uses (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling reagent in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). chemtube3d.comchemistrysteps.com An alternative approach involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before the addition of the amine. This method has also been successfully used to prepare a series of indole-2-carboxamide derivatives. organic-chemistry.org

Table 3: Reagents for Amidation of Indole-2-carboxylic Acids

Carboxylic AcidAmineCoupling ReagentsSolventProductReference
3-Methyl-1H-indole-2-carboxylic acid derivativesVarious aminesBOP, DIPEADCM3-Methyl-1H-indole-2-carboxamide derivatives chemtube3d.comchemistrysteps.com
1H-Indole-2-carboxylic acidVarious amines1,1'-Carbonyldiimidazole (CDI)Not specified1H-Indole-2-carboxamide derivatives organic-chemistry.org

Electrophilic Substitutions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site for this reaction is the C-3 position due to the stability of the resulting intermediate. chemtube3d.com However, in this compound, this position is already substituted with a methyl group, which blocks the typical reaction pathway and can lead to alternative reactivity.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, typically using a reagent prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgresearchgate.net For standard indoles, this reaction reliably introduces a formyl group at the C-3 position. orgchemres.org

In the case of this compound, the C-3 position is blocked. Consequently, direct formylation at this site is not feasible. Research on similarly structured 3-methylindole (B30407) systems shows that the reaction can instead proceed at the active C-3 methyl group. For example, the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-indole derivatives has been shown to result in formylation of the C-2 methyl group, leading to the formation of a malondialdehyde derivative after workup. sid.irchemrxiv.org This suggests that under Vilsmeier-Haack conditions, the C-3 methyl group of this compound could be activated to undergo formylation, although specific studies on this exact substrate are not detailed in the available literature. Another study demonstrated that the methyl group on a pyridine (B92270) ring can be activated for cyclization under Vilsmeier-Haack conditions, further supporting the principle of activating methyl groups in such reactions. wikipedia.org

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen atom, and for indoles, this typically occurs at the C-3 position. chemtube3d.comresearchgate.net This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the indole substrate.

As with the Vilsmeier-Haack reaction, the methyl group at the C-3 position of this compound prevents the standard Mannich reaction from occurring at this site. While Mannich reactions can sometimes be directed to the N-1 position of the indole ring when C-3 is blocked, specific examples of this transformation for this compound were not found in the surveyed literature. Therefore, while the principles of the Mannich reaction on indoles are well-established, its specific outcome with this C-3 substituted substrate requires further investigation. chemtube3d.comresearchgate.net

Alkylation and Acylation at the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring in this compound is a common site for functionalization. Alkylation and acylation at this position can significantly modify the molecule's properties and provide a handle for further synthetic transformations.

Alkylation at the N-1 position is typically achieved by treating the indole with an alkylating agent in the presence of a base. The choice of base and solvent system is crucial to ensure selective N-alkylation over other potential side reactions, such as hydrolysis of the ester group. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃) in aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone (B3395972). For example, studies on the parent ethyl indole-2-carboxylate (B1230498) have shown that using aqueous KOH in acetone is an effective method for N-alkylation. This method allows for the synthesis of N-allyl and N-benzyl derivatives in excellent yields.

Table 1: Examples of N-Alkylation Conditions for Indole-2-Carboxylate Scaffolds

Alkylating Agent Base/Solvent Product Reference
Allyl bromide aq. KOH / Acetone Ethyl 1-allyl-1H-indole-2-carboxylate
Benzyl bromide aq. KOH / Acetone Ethyl 1-benzyl-1H-indole-2-carboxylate
Alkyl Iodides Cs₂CO₃ / Acetonitrile 3-(Alkoxymethyl) derivatives nih.gov

Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This transformation often requires activating the carboxylic acid, for instance, by converting it to an acid chloride or using a coupling agent. Alternatively, direct N-acylation methods have been developed. One such approach involves using thioesters as the acyl source in the presence of a base like cesium carbonate at elevated temperatures. While direct acylation of indoles can sometimes be complicated by competing C-3 acylation, the presence of the methyl group at the C-3 position in the title compound effectively blocks this reaction pathway, favoring modification at the N-1 position.

Design and Synthesis of Complex Conjugates and Hybrid Molecules

This compound is a valuable building block for constructing more elaborate molecular structures, including fused heterocyclic systems and complex conjugates designed for specific biological targets.

A notable example is the synthesis of the 3,4-dihydro-1H- mdpi.comresearchgate.netoxazino[4,3-a]indole system. nih.gov This synthesis begins with the N-alkylation of an ethyl 1H-indole-2-carboxylate with an activated glycerol (B35011) carbonate. This is followed by an intramolecular cyclization process. The resulting oxazino-indole core can be further functionalized at various positions to create a library of diverse compounds. This approach demonstrates how the indole nitrogen and the C-2 ester group can be used in concert to build complex, fused ring systems. nih.gov

Furthermore, the 1H-indole-2-carboxylic acid scaffold is a key component in the design of targeted therapeutic agents. Research has shown its utility in creating derivatives that act as specific protein inhibitors. nih.gov In these applications, the indole core serves as a central scaffold, with the carboxylic acid (derived from the ethyl ester) often being converted to an amide to link to other pharmacophoric fragments, thereby creating complex hybrid molecules with tailored biological activity. nih.gov

Computational Chemistry and Theoretical Investigations on Ethyl 3 Methyl 1h Indole 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and properties. For Ethyl 3-methyl-1H-indole-2-carboxylate, these calculations would offer a detailed picture of its molecular landscape.

Optimized Molecular Geometries and Energetics

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be calculated to identify the lowest energy structure.

Table 1: Illustrative Table of Optimized Geometric Parameters (Data Not Available)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A detailed computational analysis of this compound would involve calculating the energies of these frontier orbitals and visualizing their spatial distribution. This would reveal the electron density distribution and the likely sites for electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and visualizations for this compound are not available in the current body of scientific literature.

Table 2: Illustrative Table of Frontier Molecular Orbital Energies (Data Not Available)

Molecular Orbital Energy (eV)
HOMO Data Not Available
LUMO Data Not Available

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

A comprehensive computational study would present the results of the NBO analysis, detailing the key donor-acceptor interactions and their stabilization energies. At present, a specific NBO analysis for this compound has not been reported in the available literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

While experimental spectra for indole (B1671886) derivatives are common, a detailed computational study correlating the calculated vibrational frequencies of this compound with its experimental IR and Raman spectra is not currently available in the scientific literature. Such a study would typically provide a table comparing the calculated and experimental frequencies and their assignments.

Table 3: Illustrative Table of Vibrational Frequencies (Data Not Available)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The results of docking studies can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

For this compound, molecular docking studies would be valuable in exploring its potential as a therapeutic agent by identifying potential biological targets and elucidating its binding mode. However, there are currently no published molecular docking studies specifically investigating the interaction of this compound with any biological targets.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. By analyzing the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Furthermore, the transition states of potential reactions can be calculated to determine activation energies and predict the most likely reaction pathways.

A theoretical investigation into the reactivity of this compound would provide valuable information for synthetic chemists looking to use this compound as a building block for more complex molecules. To date, a dedicated computational study on the reactivity and reaction mechanisms of this compound has not been found in the scientific literature.

Biological Activities and Pharmacological Potential of Ethyl 3 Methyl 1h Indole 2 Carboxylate and Its Derivatives

Antimicrobial Activity

Derivatives of the indole-2-carboxylate (B1230498) scaffold have shown significant potential as antimicrobial agents, with studies demonstrating efficacy against a wide range of bacterial and fungal pathogens.

Antibacterial Efficacy Studies

A notable study reported the evaluation of seventeen (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives for their antibacterial activity against eight Gram-positive and Gram-negative bacteria. All tested compounds exhibited good to very good antibacterial action, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. researchgate.net In many cases, the activity of these derivatives exceeded that of the reference drugs, ampicillin and streptomycin, by 10 to 50-fold. researchgate.net The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli proved to be the most resistant. researchgate.net

Another class of indole (B1671886) derivatives, 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, also demonstrated potent antibacterial properties. One specific derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with a low MIC value of 0.98 μg/mL. nih.gov This highlights the potential of indole-based compounds in combating antibiotic-resistant bacterial strains. nih.govnih.gov Furthermore, studies on 3-substituted indole-2-one and -thione derivatives showed that several compounds were active against Salmonella enterica and MRSA at a MIC value of 125 μg/mL. researchgate.net

Antibacterial Activity of Indole-2-Carboxylate Derivatives researchgate.net
Compound ClassBacterial StrainsActivity Range (MIC)Most Sensitive StrainMost Resistant Strain
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive & Gram-negative bacteria0.004 - 0.045 mg/mLEnterobacter cloacaeEscherichia coli
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-oneMRSA ATCC 433000.98 µg/mLN/AN/A
3-Substituted Indole-2-one/-thione derivativesS. enterica & MRSA125 µg/mLN/AN/A

Antifungal Efficacy Studies

The antifungal potential of indole derivatives has been well-documented. A series of 3-indolyl-3-hydroxy oxindole derivatives were assessed for their inhibitory effects against five plant pathogenic fungi. nih.gov Many of the synthesized compounds showed moderate to excellent antifungal activity. nih.govresearchgate.net Notably, compounds designated as 3t, 3u, 3v, and 3w displayed broad-spectrum antifungal action that was comparable or superior to the commercial fungicides carvacrol and phenazine-1-carboxylic acid. nih.govresearchgate.net Against Rhizoctonia solani, compound 3u was exceptionally potent, with an EC50 value of 3.44 mg/L, significantly better than the controls. nih.govresearchgate.net

Further research into 3-acetylindole derivatives revealed that several compounds exhibited antifungal activity equal to or better than the standard drug fluconazole against Candida albicans, Rhizopus oligosporus, Gibberella fuzikuroi, and Aspergillus niger. thepharmajournal.com Additionally, indole derivatives containing 1,2,4-triazole moieties have demonstrated excellent antifungal activities against C. krusei and moderate activities against C. albicans, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov

Antifungal Activity of Indole Derivatives
Compound ClassFungal StrainActivity MetricResult
3-indolyl-3-hydroxy oxindole (Compound 3u)Rhizoctonia solaniEC503.44 mg/L nih.govresearchgate.net
3-indolyl-3-hydroxy oxindole (Compound 3u)Botrytis cinereaInhibition Rate at 50 mg/L91.05% nih.gov
3-indolyl-3-hydroxy oxindole (Compound 3v)Rhizoctonia solaniInhibition Rate at 50 mg/L100% nih.gov
Indole-triazole derivativesCandida krusei & C. albicansMIC3.125 µg/mL nih.gov
3-acetylindole derivativesVarious fungiQualitativeActivity ≥ Fluconazole thepharmajournal.com

Anti-inflammatory Properties

Indole derivatives are recognized for their anti-inflammatory potential. Studies on novel indole carboxamide derivatives have confirmed their anti-inflammatory properties, with one study reporting a 73.02% inhibition in an analgesic and anti-inflammatory screening. theaspd.com Research has shown that 3-methyl Indole derivatives, in particular, hold promising therapeutic potential as anti-inflammatory medications. cuestionesdefisioterapia.com The anti-inflammatory efficacy of these compounds has been evaluated using established methods like the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. cuestionesdefisioterapia.com The consistent findings across different studies underscore the viability of the indole scaffold as a basis for developing new anti-inflammatory drugs. theaspd.comcuestionesdefisioterapia.com

Anticancer and Antiproliferative Activity

The indole framework is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent activity against various cancer cell lines.

Cytotoxicity Evaluation in various Cancer Cell Lines

Derivatives of indole-2-carboxylate have demonstrated significant cytotoxic effects across a range of human cancer cell lines. A series of thiazolyl-indole-2-carboxamide derivatives exhibited exceptional cytotoxicity, with compounds 6i and 6v showing IC50 values of 6.10 µM and 6.49 µM, respectively, against the MCF-7 breast cancer cell line. acs.org Importantly, these compounds displayed lower toxicity toward the normal human cell line (WI-38), indicating a degree of selectivity for cancer cells. acs.org

Similarly, substituted-N-benzyl-1H-indole-2-carbohydrazides were tested against MCF-7, A549 (lung), and HCT (colon) cancer cell lines. mdpi.com Several of these compounds showed moderate to high cytotoxicity, with compound 4e emerging as the most potent, having an average IC50 of 2 µM. mdpi.com Another study on indole-2-carboxamides found derivatives with promising antiproliferative activity, with GI50 values ranging from 26 nM to 86 nM against a panel of four cancer cell lines. nih.gov Furthermore, novel indole–1,2,4-triazole hybrids were evaluated against the Hep-G2 human liver cancer cell line, where the 3,4-dichlorophenyl substituted compound showed excellent cytotoxicity, comparable to the standard drug doxorubicin. nih.gov

Cytotoxicity of Indole-2-Carboxylate Derivatives in Cancer Cell Lines
Compound ClassCell LineActivity MetricMost Potent Compound/Value
Thiazolyl-indole-2-carboxamidesMCF-7 (Breast)IC506.10 µM (Compound 6i) acs.org
N-benzyl-1H-indole-2-carbohydrazidesMCF-7, A549, HCTAverage IC502 µM (Compound 4e) mdpi.com
Indole-2-carboxamidesPanel of 4 cell linesGI5026 - 86 nM nih.gov
Indole–1,2,4-triazole hybridsHep-G2 (Liver)Cell Viability10.99% (Compound 8b) nih.gov
3-benzylidene indole-2-onesMCF-7 & HT-29IC50< 10 µM nih.gov

Apoptosis Induction and Cell Cycle Modulation

Beyond direct cytotoxicity, a key mechanism for the anticancer activity of indole derivatives is the induction of apoptosis, or programmed cell death. mdpi.com Flow cytometry studies of N-benzyl-1H-indole-2-carbohydrazide derivatives revealed a significant increase in Annexin-V positive cell populations, indicating their potential to induce apoptosis. mdpi.comsemanticscholar.org

The apoptotic pathway is often mediated by a family of proteins called caspases. nih.gov Studies on indole-2-carboxamides demonstrated that the most effective compounds were potent activators of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov Further investigation into the apoptotic markers showed that these compounds also significantly elevated the levels of pro-apoptotic proteins such as caspase-8 and Bax, while presumably downregulating anti-apoptotic proteins like Bcl-2. nih.gov This modulation of key apoptotic regulators confirms that these indole derivatives exert their anticancer effects by actively promoting cell death pathways within cancer cells. mdpi.comnih.gov

Antiviral Activity (e.g., HIV-1 Integrase Inhibition, HCV, Yellow Fever Virus)

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as antiviral agents, exhibiting activity against a range of DNA and RNA viruses. nih.gov Research into this class of compounds has identified specific structural features that contribute to their broad-spectrum antiviral effects. nih.gov

HIV-1 Integrase Inhibition: The enzyme HIV-1 integrase is a crucial target for antiviral therapy as it facilitates the integration of viral DNA into the host genome. nih.gov Indole-2-carboxylic acid has been identified as a potent scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). Through virtual screening and subsequent optimization, derivatives have been synthesized that effectively inhibit the strand transfer activity of the enzyme. The core indole structure and the C2 carboxyl group are critical for chelating the two Mg²⁺ ions within the integrase's active site. Further structural modifications, particularly the introduction of a long-chain branch at the C3 position of the indole core, have been shown to significantly enhance inhibitory effects by improving interactions with a nearby hydrophobic cavity. nih.gov

One study identified derivative 20a from an indole-2-carboxylic acid series, which demonstrated a markedly improved integrase inhibitory effect with an IC₅₀ value of 0.13 µM, a significant increase in potency compared to the parent compound's IC₅₀ of 12.41 µM. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

Compound IC₅₀ (µM) nih.gov
Parent Compound 3 12.41
Derivative 15 2.34
Derivative 18 1.91
Derivative 20a 0.13

IC₅₀: The concentration of the compound that inhibits 50% of the enzyme's activity.

Hepatitis C Virus (HCV) and Other Viruses: The indole framework is a key component of various antiviral agents. Studies on related structures, such as ethyl 1H-indole-3-carboxylates, have shown activity against the Hepatitis C Virus (HCV). sci-hub.se For instance, certain derivatives have demonstrated the ability to inhibit both the entry and replication of HCV in cell-based assays. sci-hub.se

Furthermore, broader screenings of novel indole-2-carboxylate derivatives have revealed potent activity against other viruses. nih.gov Notably, some compounds exhibited strong inhibitory activity against Coxsackie B3 virus (Cox B3) and Influenza A. nih.govresearchgate.net For example, in one study, compound 8f was identified as having a high selectivity index (SI) of 17.1 against the Cox B3 virus. researchgate.net Another compound, 14f , showed potent inhibitory activity against influenza A with an IC₅₀ value of 7.53 µmol/L. researchgate.net While specific studies targeting the Yellow Fever Virus with this exact scaffold are not prominent, the demonstrated broad-spectrum activity against other RNA viruses suggests a potential area for future investigation.

Central Nervous System (CNS) Activity

The indole nucleus is a recognized pharmacophore in the design of anticonvulsant drugs. srce.hr Derivatives based on this scaffold have been synthesized and evaluated for their potential to manage seizures, showing efficacy in established preclinical models such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.comresearchgate.net These models are used to identify compounds that can prevent the spread of seizures (MES) and those that can raise the seizure threshold (scPTZ). pharmacophorejournal.com

Several series of indole derivatives have been found to exhibit significant anticonvulsant properties. srce.hrnih.gov For example, a series of 5-(1H-indol-3-yl)methyl-4-(substituted-aryl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones showed promising results in the MES model, with one compound being highly active at a dose of 30 mg/kg. nih.gov Another study involving 2-phenyl-1H-indole derivatives found that compounds with specific substitutions provided moderate to significant protection against the extensor phase in the MES test. pharmacophorejournal.comresearchgate.net The activity is often compared to standard antiepileptic drugs like Phenytoin and Carbamazepine. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of Selected Indole Derivatives in the MES Test

Compound Dose (mg/kg) Protection (%) after 0.5h pharmacophorejournal.com Protection (%) after 4h pharmacophorejournal.com
4 300 50 50
5 100 100 100
6 100 100 100
Phenytoin (Standard) 30 100 100

The MES test measures the ability of a compound to prevent tonic hind-limb extension in rodents.

Derivatives of the indole-2-carboxamide scaffold, which is structurally related to ethyl 3-methyl-1H-indole-2-carboxylate, are recognized as a prototypical class of allosteric modulators for the cannabinoid CB1 receptor. nih.govnih.gov The CB1 receptor, a G protein-coupled receptor (GPCR), is widely expressed in the CNS and is involved in regulating a variety of physiological processes. nih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. realmofcaring.org This binding can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effects of the primary ligand. realmofcaring.org Indole-2-carboxamide derivatives like Org27569 have been shown to act as positive allosteric modulators of agonist binding, meaning they increase the binding of CB1 receptor agonists. nih.govrealmofcaring.org However, functionally, these same compounds often act as negative allosteric modulators, antagonizing the agonist-induced G-protein coupling to the receptor. acs.orgnih.gov

Research has identified potent CB1 allosteric modulators within this chemical class. For instance, compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) was found to have a binding affinity (K_B) of 259.3 nM and a remarkably high binding cooperativity factor (α) of 24.5. acs.orgnih.gov Another derivative, 12f , exhibited one of the lowest K_B values recorded for a CB1 allosteric modulator at 89.1 nM. acs.orgnih.gov

Table 3: Allosteric Parameters of Selected Indole-2-Carboxamide Derivatives at the CB1 Receptor

Compound K_B (nM) acs.orgnih.gov α Value acs.orgnih.gov
12d 259.3 24.5
12f 89.1 13.9

K_B: The equilibrium dissociation constant, indicating the affinity of the modulator for the receptor. A lower K_B indicates higher affinity. α: The binding cooperativity factor. An α value > 1 indicates positive cooperativity (enhancement of orthosteric ligand binding).

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. nih.gov The antioxidant potential of various indole derivatives has been evaluated using several in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and metal chelating activity assays. nih.gov

The antioxidant activity is highly dependent on the nature and position of substituents on the indole ring. nih.gov Studies on C-3 substituted indoles have shown that the presence of an unsubstituted indole nitrogen atom and the type of substituent directly attached to the C-3 position are critical for the observed activity. nih.gov For instance, a derivative featuring a pyrrolidinedithiocarbamate moiety at C-3 was found to be a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov

In another study, a series of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues were synthesized and screened for antioxidant activity. The derivative IVb , which has two methoxy groups on its aniline ring, showed good antioxidant activity with an IC₅₀ of 57.46 µg/ml in the DPPH assay. This suggests that specific substitutions can significantly enhance the compound's ability to neutralize free radicals.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features (pharmacophores) of indole-2-carboxylate derivatives that are essential for their biological activities.

For Antiviral Activity: SAR studies on indole-based HIV-1 inhibitors have revealed that molecular shape and the specific linkage points between aromatic rings are critical for antiviral potency. nih.gov In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid core is a key pharmacophoric element, as it chelates essential magnesium ions in the enzyme's active site. A significant finding is that introducing a long branch at the C3 position of the indole ring dramatically improves inhibitory activity by enhancing interactions with a hydrophobic pocket of the enzyme. nih.gov For broader antiviral activity against RNA viruses, it was observed that having an alkyloxy group at the 4-position of the indole ring was not essential for activity, while adding an acetyl group to an amino substituent was detrimental. nih.gov

For CNS Activity (CB1 Receptor Modulation): The SAR for indole-2-carboxamide derivatives as CB1 allosteric modulators is well-defined. acs.orgnih.gov Key requirements include:

An Electron-Withdrawing Group: A chloro or fluoro group at the C5 position of the indole ring enhances potency. acs.orgnih.gov

C3-Alkyl Chain: The length of the alkyl chain at the C3 position is critical. Short alkyl groups like ethyl or propyl are often preferred. acs.orgnih.gov

Amide Linker: The length of the linker between the amide group and the second phenyl ring significantly impacts affinity and cooperativity. acs.org

Terminal Amino Group: A dimethylamino or piperidinyl group on the terminal phenyl ring is preferred for CB1 activity. nih.govresearchgate.net

Carboxamide Functionality: The presence of the carboxamide group itself is required for the stimulatory effect on agonist binding. researchgate.net

For Anticonvulsant Activity: General pharmacophoric models for anticonvulsants often apply to indole derivatives. srce.hr A common feature for activity in the MES test is the presence of an aromatic group (like a phenyl ring) near an electron-donor atom. For activity in the PTZ test, an alkyl group in a similar position is often required. srce.hr The specific arrangement and substitution on the indole ring and any attached heterocyclic systems dictate the potency and profile of the anticonvulsant effect.

Unlocking Therapeutic Potential: How Structural Tweaks to this compound Influence Biological Activity

The intricate relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. For the compound this compound and its derivatives, subtle alterations to their chemical architecture can lead to profound shifts in their pharmacological profiles. Researchers have extensively explored these modifications, revealing key insights into how specific structural features govern the bioactivity of this versatile indole scaffold.

The core structure of this compound presents several sites for chemical modification, including the indole nitrogen (N-1), the C-5 and C-7 positions on the benzene ring, and the ethyl ester group at C-2. By systematically introducing different functional groups at these positions, scientists can fine-tune the compound's properties to enhance its potency and selectivity for various biological targets, including those involved in cancer, microbial infections, and neurological disorders.

The Impact of Substituents on Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. The introduction of various heterocyclic moieties and other functional groups has been shown to significantly influence their cytotoxic effects against different cancer cell lines.

One area of focus has been the derivatization of the ethyl ester at the C-2 position into carboxamides linked to a thiazole ring. These modifications have yielded compounds with notable anticancer activity. For instance, certain (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have demonstrated exceptional cytotoxicity. The nature of the substituent on the hydrazineyl moiety plays a crucial role in determining the potency.

Another successful strategy involves the introduction of a 1,2,3-triazole ring at the C-3 position of the indole nucleus, linked via a methyl group. These hybrid molecules have been evaluated for their ability to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Ethyl 1H-indole-2-carboxylate Derivatives

Compound ID Modification Cancer Cell Line IC50 (µM)
6i (E/Z)-N-(4-(2-(2-(4-fluorobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide MCF-7 6.10 ± 0.4 acs.org
6v (E/Z)-N-(4-(2-(2-(4-chlorobenzylidene)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide MCF-7 6.49 ± 0.3 acs.org
6a Ethyl 3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-indole-2-carboxylate A549 (Lung) >100
6b Ethyl 3-((4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-indole-2-carboxylate A549 (Lung) 89.4
6c Ethyl 3-((4-(p-tolyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-indole-2-carboxylate A549 (Lung) >100
6d Ethyl 3-((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-indole-2-carboxylate A549 (Lung) 75.2
6e Ethyl 3-((4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-indole-2-carboxylate A549 (Lung) 63.5

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Tailoring Structures for Antimicrobial Efficacy

The this compound scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Modifications at the C-3 position, in particular, have led to the discovery of compounds with potent activity against a range of bacteria and fungi.

A noteworthy class of derivatives are the (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. Although these compounds feature a methyl ester instead of an ethyl ester, the structure-activity relationship (SAR) findings are highly relevant. The introduction of different substituents on the indole nitrogen (N-1) has a significant impact on their minimum inhibitory concentration (MIC) values.

For instance, the presence of a hydrogen atom at the N-1 position often results in potent broad-spectrum antibacterial activity. Substitution with an ethyl group has also been shown to be favorable in certain cases. The nature and position of substituents on a phenyl ring attached to the indole nitrogen can further modulate the antimicrobial profile.

Table 2: Antimicrobial Activity of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

Compound ID N-1 Substituent MIC (mg/mL) vs. S. aureus MIC (mg/mL) vs. E. coli MIC (mg/mL) vs. C. albicans
1 H 0.008 0.03 0.03
2 Ethyl 0.004 0.03 0.03
3 Propyl 0.008 0.03 0.03
4 Isopropyl 0.015 0.06 0.06
5 Butyl 0.008 0.03 0.03
8 4-fluorophenyl 0.004 0.03 0.015
11 4-methylphenyl 0.004 0.03 0.015
15 3-chlorophenyl 0.015 0.06 0.004

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net

Modulating Anticonvulsant Properties through Structural Changes

The indole nucleus is a common feature in many centrally active compounds, and derivatives of this compound have been investigated for their potential as anticonvulsant agents. The exploration of SAR in this area aims to identify structural modifications that can enhance efficacy and reduce potential side effects.

While specific data for a systematic series of this compound derivatives is still emerging, broader studies on related indole structures provide valuable insights. For instance, research on various indole-based compounds has shown that the nature of substituents at the N-1 and C-3 positions, as well as on the benzene ring, can significantly influence their activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test. The median effective dose (ED50) is a key parameter used to quantify this activity. The lipophilicity and electronic properties of the substituents are often critical factors in determining the anticonvulsant potency.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as Precursors for the Synthesis of Biologically Active Compounds

The primary role of Ethyl 3-methyl-1H-indole-2-carboxylate in drug discovery is as a key intermediate or building block. The inherent structure of the indole (B1671886) core mimics the architecture of natural indole alkaloids, which are known to possess a wide array of pharmacological activities. This makes derivatives of this compound prime candidates for interacting with various biological targets. myskinrecipes.com

The ester functionality at the C2 position is particularly amenable to chemical modification, allowing for its conversion into other functional groups such as amides, hydrazides, or carboxylic acids. These transformations open up pathways to a multitude of derivative classes. For instance, the parent compound, ethyl 1H-indole-2-carboxylate, has been extensively used to generate compounds with potential therapeutic applications. Through hydrazinolysis, the ethyl ester is converted to a carbohydrazide (B1668358), which can then be reacted with various aldehydes and ketones to form hydrazones, or used in heterocyclization reactions to build more complex molecular architectures like thiazoles. mdpi.com

This versatility allows for the generation of large libraries of compounds for high-throughput screening. This compound is particularly noted for its use in the synthesis of potential central nervous system (CNS) agents, including serotonin receptor modulators. myskinrecipes.com The general reactivity of the indole-2-carboxylate (B1230498) scaffold has been leveraged to prepare inhibitors for a wide range of biological targets, including but not limited to:

Indoleamine 2,3-dioxygenase (IDO) inhibitors sigmaaldrich.com

p38 MAP kinase inhibitors sigmaaldrich.com

Cannabinoid CB1 receptor antagonists sigmaaldrich.com

CRTH2 receptor antagonists sigmaaldrich.com

Antiproliferative agents sigmaaldrich.com

Anti-inflammatory, antifungal, and antitumor agents nih.gov

The following table details examples of transformations starting from the related precursor, ethyl 1H-indole-2-carboxylate, to create biologically active or synthetically useful intermediates.

Starting MaterialReagentsProductPotential Application/Activity
Ethyl 1H-indole-2-carboxylate1. aq. KOH, acetone2. Allyl bromideEthyl 1-allyl-1H-indole-2-carboxylateIntermediate for further synthesis
Ethyl 1H-indole-2-carboxylate1. aq. KOH, acetone2. Benzyl bromideEthyl 1-benzyl-1H-indole-2-carboxylateIntermediate for further synthesis
Ethyl 1H-indole-2-carboxylateHydrazine (B178648) hydrate (B1144303)1H-Indole-2-carbohydrazidePrecursor for hydrazones and heterocycles
1H-Indole-2-carbohydrazidePyridine-3-carboxaldehydeN'-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazideBioactive compound synthesis

This table is based on synthetic pathways demonstrated for the parent compound, ethyl 1H-indole-2-carboxylate, illustrating the potential transformations applicable to its 3-methyl analog. mdpi.com

Development of Lead Compounds for Therapeutic Applications

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The indole-2-carboxylate scaffold, including the 3-methyl derivative, is frequently used in the development and optimization of such lead compounds.

Once a hit compound is identified from a screening campaign, medicinal chemists systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. This process is known as a Structure-Activity Relationship (SAR) study. For example, in the development of allosteric modulators for the cannabinoid 1 (CB1) receptor, a series of 1H-indole-2-carboxamides were synthesized and evaluated. nih.gov Although the initial scaffold was 5-chloro-3-ethyl-1H-indole-2-carboxylate, the principles of lead optimization are directly applicable. Researchers explored how modifications at various positions on the indole ring and on the carboxamide side chain affected the compound's binding affinity and modulatory activity. nih.gov

Key optimization strategies involving the indole-2-carboxylate core include:

Modification of the Ester: Converting the C2-ester to various amides to explore new hydrogen bonding interactions with the target protein.

Substitution on the Indole Nitrogen (N1): Alkylation or arylation at this position can alter the compound's lipophilicity and steric profile, influencing both target binding and metabolic stability.

Substitution on the Benzene Ring: Adding substituents to the 4, 5, 6, or 7-positions of the indole can fine-tune electronic properties and provide vectors for improving solubility or blocking metabolic sites.

The following table summarizes a sample SAR study on related indole-2-carboxamides, demonstrating how systematic structural changes impact biological activity.

Base ScaffoldR GroupTargetActivity (IC₅₀)Key Finding
5-chloro-3-ethyl-N-(substituted)-1H-indole-2-carboxamide4-(dimethylamino)phenylCB1 Receptor915 nMBaseline activity
5-chloro-3-ethyl-N-(substituted)-1H-indole-2-carboxamide4-(diethylamino)phenylCB1 Receptor483 nMDiethylamino group improves potency over dimethylamino
5-chloro-3-ethyl-N-(substituted)-1H-indole-2-carboxamide4-(dipropylamino)phenylCB1 Receptor>10,000 nMLarger alkyl groups reduce activity, suggesting limited space in the binding pocket

This table illustrates the principles of lead compound development using data from a SAR study on CB1 receptor modulators derived from a related indole-2-carboxylate scaffold. nih.gov

Design of Novel Chemical Entities with Enhanced Bioactivity

Beyond serving as a simple precursor, the this compound scaffold is used to design entirely new chemical entities (NCEs). This involves more significant structural modifications, often fusing the indole core to other ring systems or using it as a central scaffold to orient functional groups in three-dimensional space. The goal is to create novel molecular architectures that can interact with biological targets in new ways, potentially leading to improved efficacy or novel mechanisms of action.

One strategy involves intramolecular cyclization reactions. For instance, derivatives of ethyl 1H-indole-2-carboxylate can be formylated at the C3 position to yield ethyl 3-formyl-1H-indole-2-carboxylate. This new derivative, containing a reactive aldehyde, serves as a gateway to complex heterocyclic systems. It can be condensed with active methylene compounds like 2-thiohydantoin or thiobarbituric acid to produce fused ring systems such as β-carboline thiohydantoin analogues, which are structurally related to the marine natural product aplysinopsin. researchgate.netznaturforsch.com Such novel scaffolds can present entirely different pharmacological profiles compared to their simpler precursors.

The design of NCEs often focuses on:

Scaffold Hopping: Replacing a known active core with the indole-2-carboxylate scaffold to discover new intellectual property or improved properties.

Ring Fusion: Creating polycyclic systems by building additional rings onto the indole framework to produce more rigid and conformationally constrained molecules.

Fragment-Based Design: Using the indole-2-carboxylate core as a central fragment and building off it with other chemical moieties known to interact with specific sub-pockets of a target enzyme or receptor.

Considerations for Drug Metabolism and Pharmacokinetic (DMPK) Properties in Design

In modern drug discovery, designing a molecule with good potency is not enough; it must also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, collectively known as pharmacokinetics. The chemical structure of this compound and its derivatives significantly influences these properties.

When designing new compounds from this scaffold, medicinal chemists must consider several DMPK factors:

Metabolic Stability: The indole ring itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, often at the C3 position or on the benzene ring. The presence of the C3-methyl group in this compound can serve to block one potential site of metabolism compared to the unsubstituted analog. The ethyl ester is also a potential metabolic soft spot, as it can be rapidly hydrolyzed by esterase enzymes in the plasma and liver to the corresponding carboxylic acid. mdpi.com

Plasma Protein Binding (PPB): Highly lipophilic compounds often exhibit high binding to plasma proteins like albumin. This can limit the concentration of free drug available to act on the target. Studies on related indole-carboxamide series have shown that they are often highly protein-bound (>90%). mdpi.com

In Vitro Clearance: The rate at which a compound is metabolized by liver enzymes (microsomes or hepatocytes) is a key predictor of its half-life in the body. Research on indole- and indazole-3-carboxamide analogs has shown that the choice of the core heterocycle (indole vs. indazole) can significantly impact metabolic clearance rates. mdpi.com

The following table outlines key DMPK parameters and design considerations for derivatives of the indole carboxylate scaffold.

DMPK ParameterStructural FeatureDesign Consideration
Metabolic Stability Ester group at C2Replace with a more stable amide to prevent rapid hydrolysis.
Metabolic Stability Unsubstituted positions on the benzene ringIntroduce blocking groups like fluorine to prevent CYP-mediated oxidation.
Lipophilicity (LogD) Overall molecular structureAdd polar groups (e.g., hydroxyl, amine) to increase solubility and reduce excessive lipophilicity.
Plasma Protein Binding High lipophilicityBalance lipophilicity to maintain an adequate free fraction of the drug in plasma.
In Vitro Clearance Susceptibility to CYP enzymesModify the scaffold or add substituents to reduce the rate of metabolism by liver enzymes.

This table summarizes general DMPK considerations for indole-based drug candidates, drawing on principles from studies of related compound classes. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Biologically Relevant Targets

The indole-2-carboxylate (B1230498) core is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. While existing research has identified its potential in areas like cancer and infectious diseases, the full spectrum of its biological activity remains to be explored. Future research will likely focus on screening Ethyl 3-methyl-1H-indole-2-carboxylate and its rationally designed analogues against a broader range of novel and challenging biological targets.

Emerging areas of interest include:

Neurodegenerative Diseases: Given the structural similarities of the indole (B1671886) nucleus to endogenous signaling molecules like serotonin, exploring the potential of these compounds to modulate targets involved in Alzheimer's, Parkinson's, and other neurodegenerative conditions is a promising avenue. For instance, derivatives of indole-2-carboxylates have been investigated as antagonists for the strychnine-insensitive glycine binding site associated with the NMDA receptor, which is implicated in neurotoxic processes nih.govnih.gov.

Metabolic Disorders: Investigating the role of these compounds in modulating enzymes and receptors involved in metabolic pathways could lead to new treatments for diabetes, obesity, and related disorders.

Viral Infections: The discovery of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors highlights the potential for this scaffold in developing new antiviral agents. mdpi.com Future work could expand to other viral targets.

Multi-target Kinase Inhibition: Many complex diseases, such as cancer, involve the dysregulation of multiple signaling pathways. Designing derivatives of this compound that can simultaneously inhibit several key kinases is a strategy gaining traction. nih.govresearchgate.net Recent studies have shown that indole-2-carboxamide derivatives can act as dual inhibitors of targets like EGFR and CDK2. nih.gov

A summary of potential and established biological targets for indole-2-carboxylate derivatives is presented below.

Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesEGFR, VEGFR-2, BRAFV600E, CDK2Cancer
Viral EnzymesHIV-1 IntegraseHIV/AIDS
ReceptorsNMDA-associated glycine receptorNeurodegenerative diseases
Bacterial EnzymesMmpL3 (Mycobacterium tuberculosis)Tuberculosis

Development of Asymmetric Synthesis Methodologies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the development of methods to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is of paramount importance in modern drug development.

For this compound and its derivatives, future research will increasingly focus on developing novel asymmetric synthetic routes. This will enable the production of enantiomerically pure compounds, which is crucial for:

Pharmacological Evaluation: Accurately assessing the biological activity and safety profile of individual enantiomers.

Understanding Structure-Activity Relationships (SAR): Elucidating how the three-dimensional arrangement of atoms in a molecule influences its interaction with a biological target.

Recent advancements in organocatalysis have shown promise for the asymmetric synthesis of chiral indole-substituted compounds, providing a foundation for future work in this area. nih.govresearchgate.net The development of chiral catalysts that can efficiently control the stereochemistry of reactions involving the indole-2-carboxylate scaffold will be a key objective.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govmdpi.commdpi.com For a scaffold like this compound, these computational tools offer a powerful approach to accelerate the design and optimization of new derivatives with desired properties.

Future research in this domain will likely involve:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of virtual libraries of indole-2-carboxylate derivatives. nih.govijprajournal.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold that are optimized to bind to a specific biological target. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes to target molecules, predicting reaction outcomes and suggesting optimal conditions. researchgate.net

The synergy between computational predictions and experimental validation will create a more efficient and data-driven cycle for the discovery of new indole-based compounds.

Mechanistic Studies at the Molecular and Cellular Levels

A deep understanding of how a compound exerts its biological effects at the molecular and cellular level is critical for its development as a therapeutic agent. While initial studies may identify a compound's activity against a particular disease model or protein, future research must delve into the precise mechanisms of action.

For bioactive derivatives of this compound, this will entail:

Target Engagement and Binding Studies: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to visualize how these molecules bind to their protein targets at an atomic level. In silico docking experiments can provide initial insights into these binding modes. researchgate.net

Cellular Pathway Analysis: Investigating how these compounds affect downstream signaling pathways within the cell. This could involve studying their impact on gene expression, protein phosphorylation, and other cellular processes. For example, studies on indole-2-carboxamides have examined their effects on apoptotic markers like caspases and cytochrome C. nih.gov

These detailed mechanistic studies are essential for optimizing the efficacy and safety of new drug candidates and for understanding the fundamental biology of the systems they perturb.

Advancements in Sustainable and Scalable Synthetic Routes

As the potential applications of this compound and its derivatives expand, the need for efficient, cost-effective, and environmentally friendly manufacturing processes becomes increasingly important. Traditional synthetic methods often rely on harsh reagents, multiple steps, and generate significant waste. Future research will focus on developing more sustainable and scalable synthetic routes.

Key areas for advancement include:

Flow Chemistry: Moving from traditional batch production to continuous flow synthesis offers numerous advantages, including improved safety, better reaction control, higher yields, and easier scalability.

Green Chemistry Principles: Applying principles of green chemistry, such as using renewable starting materials, employing catalytic rather than stoichiometric reagents, and minimizing the use of hazardous solvents. The use of glycerol (B35011) carbonate, a green chemical, in the synthesis of related indole systems is one such example. nih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.com

Biocatalysis: Exploring the use of enzymes to carry out specific chemical transformations with high selectivity and under mild, environmentally benign conditions.

The development of such advanced synthetic methodologies will be crucial for the eventual translation of promising laboratory-scale discoveries into commercially viable products.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methyl-1H-indole-2-carboxylate, and how are reaction conditions optimized?

A common method involves the cyclization of substituted 2-bromoaryl ketones with ethyl isocyanoacetate. For example, reacting 1-(2-bromo-4-fluorophenyl)ethan-1-one with ethyl isocyanoacetate in DMSO, catalyzed by CuI and Cs₂CO₃ under nitrogen at 50°C, yields the product in 80–90% efficiency. Key optimizations include strict control of temperature, inert atmosphere, and stoichiometric ratios to minimize side reactions . Post-reaction purification via silica gel chromatography ensures high purity.

Q. How is structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides precise stereochemical details . Melting points (e.g., 232–234°C for related indole carboxylates) and IR spectroscopy further validate functional groups .

Q. What are the typical hydrolysis conditions for converting the ethyl ester to the carboxylic acid derivative?

The ester group is hydrolyzed under basic conditions. Refluxing this compound with NaOH in ethanol overnight, followed by acidification (pH 3.5 using HCl), yields the carboxylic acid derivative (e.g., 5-chloro-3-methyl-1H-indole-2-carboxylic acid) in 80–88% yield. Solvent choice and reaction time are critical to avoid decarboxylation .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive heterocycles?

The compound is a versatile intermediate for synthesizing aplysinopsin analogues and β-carbolines. For example, condensation with 2-thiohydantoin or rhodanine derivatives in acetic acid introduces heterocyclic moieties, enabling access to neuroactive or antitumor agents. Reaction conditions (e.g., reflux time, stoichiometry) must be tailored to avoid over-substitution .

Q. What strategies are employed for regioselective functionalization of the indole core?

Electrophilic substitution at the C3 position is achieved via Friedel-Crafts acylation. Treating the indole with acyl chlorides (e.g., acetyl chloride) in 1,2-dichloroethane with AlCl₃ introduces acetyl groups. Triethylsilane-mediated reduction then converts acyl groups to alkyl chains (e.g., methyl), with regioselectivity confirmed by NOE NMR studies .

Q. How are computational methods used to predict reactivity and SAR for derivatives?

Density functional theory (DFT) calculations model electronic effects of substituents on the indole ring. For instance, electron-withdrawing groups (e.g., Cl at C5) enhance electrophilic substitution at C3, while methyl groups increase steric hindrance. These insights guide the design of CysLT1 receptor modulators or allosteric inhibitors .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

Key issues include purification of intermediates and controlling exothermic reactions. For example, Vilsmeier-Haack formylation of indole derivatives requires slow addition of POCl₃ to prevent overheating. Continuous flow systems and in-line analytics (e.g., PAT tools) improve reproducibility for gram-scale syntheses .

Methodological Considerations

Q. How are contradictory data on reaction yields resolved?

Discrepancies often arise from solvent purity or catalyst activity. For instance, CuI-mediated cyclization yields drop to <50% if traces of oxygen degrade the catalyst. Replicating reactions under strictly anhydrous conditions and using freshly opened reagent bottles mitigates this .

Q. What safety protocols are essential when handling this compound?

Due to potential mutagenicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste must be neutralized (e.g., with 10% NaOH) before disposal. Spill containment kits and emergency shower/eyewash stations are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.